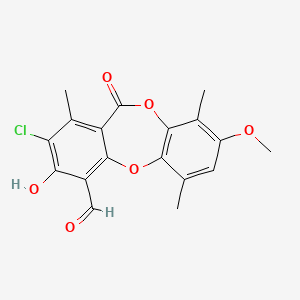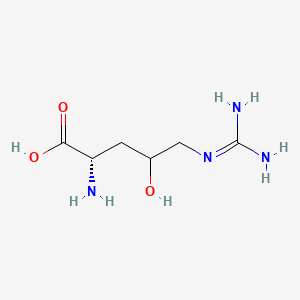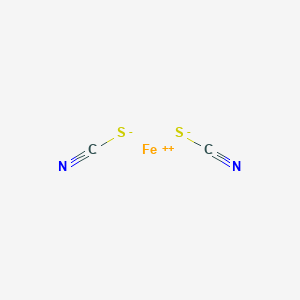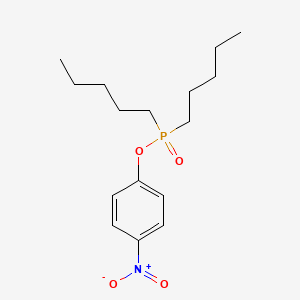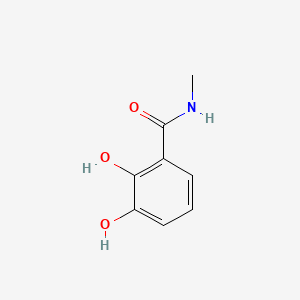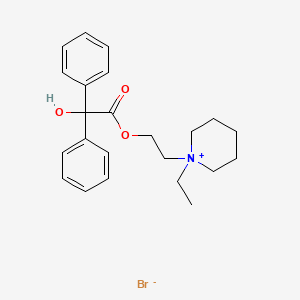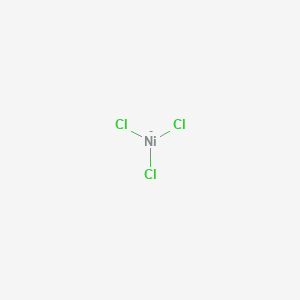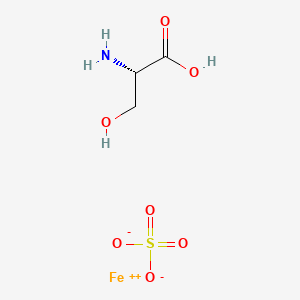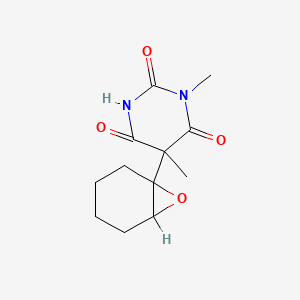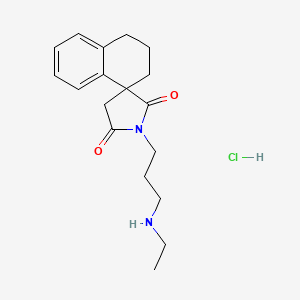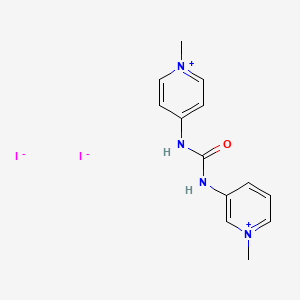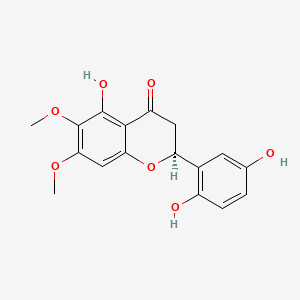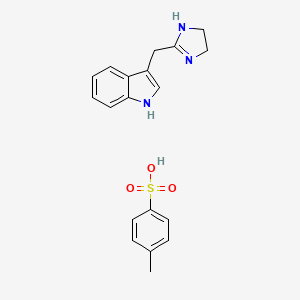![molecular formula C21H23N3O7 B1202428 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid CAS No. 80049-85-0](/img/no-structure.png)
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that are of significant interest in the field of organic chemistry and molecular science due to their complex structure and potential for diverse chemical reactivity and properties. Research in this area explores the synthesis, characterization, and analysis of similar compounds to understand their physical, chemical, and molecular properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including condensation, cycloaddition, and functional group transformations. For example, compounds similar to the one described have been synthesized through reactions like the de Mayo reaction, which combines intermolecular [2+2]-photocycloaddition and subsequent fragmentation reactions (Petz et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, NMR, and X-ray diffraction studies. These methods provide detailed information on the molecular geometry, bond lengths, and angles, crucial for understanding the compound's reactivity and properties (Rahul Raju et al., 2015).
Applications De Recherche Scientifique
1. Spectroscopic and Structural Investigations
4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been synthesized and analyzed using various spectroscopic methods like FT-IR, NMR, and X-ray diffraction. These techniques are crucial for confirming the molecular structure and understanding the vibrational wavenumbers, molecular interactions, and stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Raju et al., 2015).
2. Synthesis of 4-Oxobutenoic Acids
Research on the microwave-assisted synthesis of 4-oxo-2-butenoic acids shows their role as biologically active species and intermediates for further derivatization. This work provides methods for synthesis across a broad range of substrates, enhancing our understanding of the chemical properties and potential applications of compounds like 4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid (Uguen et al., 2021).
3. Nonlinear Optical Materials and Biological Activities
4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid and its derivatives have been studied for their nonlinear optical materials properties. Theoretical calculations and molecular docking studies suggest that these compounds have potential biological activities, especially in inhibiting Placenta growth factor, which is significant for understanding their pharmacological importance (Vanasundari et al., 2018).
4. Synthesis of Cyclic γ-Aminobutyric Acid Analogues
The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, which are additionally substituted at the 4-position, highlights the chemical versatility and potential for creating novel compounds with specific biological activities (Petz et al., 2019).
5. Fluorescent Probes for β-Amyloid
A novel fluorescent probe for β-amyloids was synthesized involving 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid. This highlights the compound's potential in biomedical research, particularly in the study of Alzheimer's disease (Fa et al., 2015).
Safety And Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Specific safety and hazard information is not available in the search results.
Orientations Futures
Propriétés
Numéro CAS |
80049-85-0 |
|---|---|
Nom du produit |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Formule moléculaire |
C21H23N3O7 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H23N3O7/c1-12-9-20(29)31-16-10-13(4-5-14(12)16)23-8-2-3-15(23)21(30)24(18(26)11-22)17(25)6-7-19(27)28/h4-5,9-10,15H,2-3,6-8,11,22H2,1H3,(H,27,28)/t15-/m0/s1 |
Clé InChI |
VOSFIHBJXBHUAL-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)N(C(=O)CCC(=O)O)C(=O)CN |
Synonymes |
7-(succinyl-Gly-Pro)-4-methylcoumarinamide 7-SGPMC 7-succinylglycyl-prolyl-4-methylcoumaryl-7-amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



